N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride
CAS No.: 1219961-11-1
Cat. No.: VC3389403
Molecular Formula: C13H26Cl2N2
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride - 1219961-11-1](/images/structure/VC3389403.png)
Specification
CAS No. | 1219961-11-1 |
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Molecular Formula | C13H26Cl2N2 |
Molecular Weight | 281.3 g/mol |
IUPAC Name | N-(2-piperidin-4-ylethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride |
Standard InChI | InChI=1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H |
Standard InChI Key | QTKSBBFUNYRINA-UHFFFAOYSA-N |
SMILES | C=CCN(CCC1CCNCC1)CC=C.Cl.Cl |
Canonical SMILES | C=CCN(CCC1CCNCC1)CC=C.Cl.Cl |
Introduction
Basic Characteristics and Properties
N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride is an organic compound containing a piperidine ring with an ethyl linker connecting to a nitrogen substituted with two allyl groups. As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, making it potentially valuable for various applications in research settings.
The compound possesses several key identifying characteristics as summarized in the following table:
Property | Value |
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CAS Number | 1219961-11-1 |
Molecular Formula | C13H25ClN2 |
Molecular Weight | 244.81 g/mol |
Physical State | Solid |
Storage Condition | Room Temperature |
Hazard Classification | Irritant |
MDL Number | MFCD13561668 |
The structure features a six-membered piperidine ring with a nitrogen atom, connected via an ethyl bridge to another nitrogen atom bearing two allyl (H2C=CH-CH2-) groups. The presence of two reactive allyl groups provides sites for potential chemical modifications, while the piperidine moiety introduces structural rigidity and potential for biological interactions .
Structural Analysis and Chemical Characteristics
Structural Features
The molecular structure of N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride combines several important functional groups:
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A piperidine heterocycle (six-membered ring containing nitrogen)
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An ethyl linker (-CH2CH2-) connecting the piperidine to another nitrogen
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Two allyl groups (H2C=CH-CH2-) attached to the second nitrogen
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Two chloride counter-ions forming the dihydrochloride salt
The presence of multiple nitrogen centers makes this compound basic in nature, while the allyl groups introduce unsaturation that can participate in various chemical reactions. The dihydrochloride salt formation occurs at the basic nitrogen atoms, enhancing stability and solubility in polar solvents.
Chemical Reactivity
Based on its structural features, N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride would be expected to demonstrate reactivity patterns typical of:
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Secondary amines (piperidine nitrogen)
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Tertiary amines (diallyl-substituted nitrogen)
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Alkenes (from the allyl groups)
The allyl groups can undergo addition reactions, including hydrogenation, hydroboration, epoxidation, and various catalytic transformations. Meanwhile, the amine functionalities can participate in nucleophilic substitutions, acylations, and coordination chemistry with metals.
Synthesis Approaches
Related Synthetic Methodologies
Research in the field of chiral amines provides insights into potential synthetic approaches. Modern synthetic methodologies often employ catalytic systems for precise control over reaction outcomes. For instance, various transition metal catalysts have been developed for the synthesis of structurally complex amines with high stereoselectivity .
The enantioselective synthesis of chiral amines often utilizes catalysts based on rhodium, iridium, ruthenium, or palladium complexes with chiral ligands. These approaches could potentially be adapted for the preparation of derivatives of N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine with specific stereochemical configurations .
Analytical Characterization
Spectroscopic Analysis
The structural characterization of N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride would typically employ multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the piperidine ring protons, ethyl linker, and allyl groups
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¹³C NMR would provide information about carbon environments
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2D NMR techniques (COSY, HSQC, HMBC) would help establish connectivity
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Infrared (IR) Spectroscopy:
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Would show characteristic bands for N-H stretching (if present), C-H stretching, C=C stretching from allyl groups, and C-N stretching
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Mass Spectrometry:
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Would confirm molecular weight and provide fragmentation patterns useful for structural confirmation
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Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be particularly useful for purity determination and quantitative analysis of N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride. Analytical techniques such as HPLC coupled with mass spectrometry provide powerful tools for both identification and quantification of such compounds.
Comparison with Structurally Related Compounds
To better understand the properties and potential applications of N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride, a comparison with structurally similar compounds is informative:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|---|
N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride | 1219961-11-1 | C13H25ClN2 | 244.81 g/mol | Reference compound |
n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride | 1220016-89-6 | C12H24Cl2N2 | 267.24 g/mol | Contains methyl linker instead of ethyl linker between piperidine and nitrogen |
2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride | 1219979-66-4 | - | 245.19 g/mol | Contains ethanol group instead of allyl groups |
The structural differences between these compounds, though subtle, can significantly affect their physicochemical properties, reactivity, and potential biological activities .
Structure-Property Relationships
The length of the linker between the piperidine ring and the amine functionality (methyl versus ethyl) affects the conformational flexibility and spatial arrangement of the molecule. Similarly, the substitution pattern on the nitrogen atoms influences the basicity, nucleophilicity, and hydrogen-bonding capabilities of the compound.
These structural variations can be exploited in structure-activity relationship studies to optimize properties for specific applications. For example, the presence of allyl groups in N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride provides opportunities for further functionalization through reactions at the carbon-carbon double bonds .
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